N-(3-chloro-4-fluorophenyl)-1-(4-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
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Overview
Description
N-(3-Chloro-4-fluorophenyl)-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes both chloro and fluoro substituents on the phenyl rings, as well as a dihydropyridine core. Its molecular formula is C18H13ClF2N2O2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the dihydropyridine core, followed by the introduction of the chloro and fluoro substituents. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chloro-4-fluorophenyl)-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
N-(3-Chloro-4-fluorophenyl)-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine: This compound shares the chloro and fluoro substituents but has a different core structure.
2,6-Difluoro-3-methylbenzamide, N-(3-chloro-4-fluorophenyl): Another compound with similar substituents but a different overall structure.
Uniqueness
N-(3-Chloro-4-fluorophenyl)-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is unique due to its specific combination of substituents and core structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H13ClF2N2O2 |
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Molecular Weight |
374.8 g/mol |
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-1-[(4-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide |
InChI |
InChI=1S/C19H13ClF2N2O2/c20-16-9-15(6-7-17(16)22)23-19(26)13-3-8-18(25)24(11-13)10-12-1-4-14(21)5-2-12/h1-9,11H,10H2,(H,23,26) |
InChI Key |
KOKMRCLQGJGBBP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C=CC2=O)C(=O)NC3=CC(=C(C=C3)F)Cl)F |
Origin of Product |
United States |
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